2-Bromo-6-chlorobenzoic acid
Overview
Description
2-Bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a suitable catalyst in an organic solvent. The reaction conditions are generally mild, and the process yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process starts with 2-chlorobenzoic acid, which is mixed with bromine and a catalyst in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted benzoic acids .
Scientific Research Applications
2-Bromo-6-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is a key intermediate in the production of various drugs, including anti-inflammatory and antiviral agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorobenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-3-chlorobenzoic acid
Uniqueness
2-Bromo-6-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .
Properties
IUPAC Name |
2-bromo-6-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXUQODOUMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275018 | |
Record name | 2-bromo-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93224-85-2 | |
Record name | 93224-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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